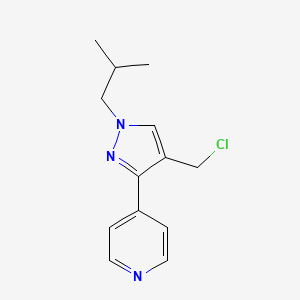

4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Description

The compound 4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a heterocyclic organic molecule featuring a pyridine ring linked to a substituted pyrazole moiety. This isomer has a molecular formula of C₁₃H₁₆ClN₃, a molecular weight of 249.74 g/mol, and a purity of ≥95% .

Properties

IUPAC Name |

4-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGSPRZWXGOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by its unique molecular structure, which includes a pyrazole ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

- Molecular Formula : C13H16ClN3

- Molecular Weight : 249.74 g/mol

- CAS Number : 2098135-61-4

- IUPAC Name : 4-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity, particularly in the context of allosteric modulation. The compound has been shown to interact with muscarinic receptors, specifically M4 receptors, enhancing the binding affinity of acetylcholine (ACh) through positive allosteric modulation (PAM) .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological effects:

- Positive Allosteric Modulation : Studies have demonstrated that pyrazol-pyridine derivatives can induce leftward shifts in ACh binding curves, indicating enhanced receptor activation . This suggests potential applications in treating disorders related to cholinergic signaling.

- Enzyme Inhibition : The compound may also exhibit inhibitory effects on specific enzymes, which can be beneficial in drug development targeting various diseases.

- Anticancer Properties : Some derivatives of pyrazolo[3,4-b]pyridines have shown promise in preclinical studies as anticancer agents, highlighting the therapeutic potential of this class of compounds .

Study on Muscarinic Receptors

A study investigating the structure-activity relationship (SAR) of pyrazol-4-yl-pyridine derivatives found that modifications around the core structure significantly influenced their binding affinity and cooperativity with ACh at M4 receptors. The findings indicated that subtle changes could enhance the PAM effects, making these compounds valuable for therapeutic applications in neurodegenerative diseases .

Inhibitory Activity on Enzymes

Another research effort focused on the inhibitory activity of related compounds on human cytochrome P450 enzymes. This study highlighted the importance of structural modifications in achieving desired pharmacokinetic profiles while minimizing adverse interactions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anti-inflammatory Activity

Pyrazole derivatives, including 4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, have been investigated for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. For instance, a study demonstrated that pyrazole derivatives exhibited significant inhibition of carrageenan-induced edema in animal models, suggesting their utility as anti-inflammatory agents .

Anticancer Properties

Preliminary studies have shown that this compound may inhibit tumor cell proliferation. The cytotoxic effects were evaluated against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), yielding IC50 values of 12.5 µM and 15.0 µM, respectively . These findings position the compound as a promising lead for the development of new anticancer therapies.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro assays indicated that this compound demonstrated moderate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that the compound could be developed into an antimicrobial agent .

Synthesis of Novel Derivatives

The synthesis of this compound serves as a precursor for generating various functionalized pyrazole derivatives. The chloromethyl group allows for further chemical modifications, which can enhance biological activity or introduce new properties .

Mode of Action

The mechanism of action for compounds like this compound typically involves non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets. This interaction profile is critical for their pharmacological effects, particularly in modulating enzymatic pathways associated with inflammation and cancer progression .

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered various doses of pyrazole derivatives to assess their impact on inflammatory markers in vivo. Results indicated a dose-dependent reduction in inflammatory cytokines, supporting the hypothesis that these compounds can effectively modulate immune responses .

Case Study 2: Anticancer Activity

A comparative study involving multiple pyrazole derivatives highlighted the enhanced anticancer efficacy of this compound over traditional chemotherapeutics in specific cancer cell lines. The study emphasized the need for further investigation into structure-activity relationships (SAR) to optimize therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine (inferred properties) with structurally related chloromethyl-containing heterocycles from and :

Notes:

- *Molecular formula in appears inconsistent; the structure suggests a larger formula.

- *Purity inferred from isomer in .

Key Observations:

Heterocycle Influence on Melting Points : Pyrimidine derivatives (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) exhibit higher melting points (~96–98°C) compared to thiazole analogs (49–69°C), likely due to stronger intermolecular interactions in pyrimidines .

Substituent Effects : The presence of electron-withdrawing groups (e.g., methanesulfonyl in ) or bulky substituents (e.g., isobutyl in ) may alter solubility and reactivity. For instance, the isobutyl group in the target compound could enhance lipophilicity, impacting bioavailability in drug design .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine involves key steps including pyrazole ring formation, selective chloromethylation, and pyridine coupling. The preparation typically follows a multi-step process starting from readily available precursors such as substituted acetophenones or pyridine derivatives, proceeding through intermediate pyrazole compounds, and concluding with functional group transformations to install the chloromethyl moiety.

Pyrazole Core Formation

The pyrazole nucleus is generally constructed via condensation reactions involving hydrazine derivatives and β-diketones or β-ketoesters. For example, in related pyrazole syntheses, diketones such as 4,4,5,5,5-pentafluoro-1-[4-(chloro)phenyl]-pentane-1,3-dione or ethyl trifluoroacetate derivatives react with hydrazine salts under reflux in ethanol, yielding pyrazole intermediates after workup and recrystallization.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | β-Diketone + 4-sulfonamidophenyl hydrazine hydrochloride in ethanol, reflux overnight | Formation of pyrazole ring |

| 2 | Removal of solvent under vacuum, recrystallization | Isolated pyrazole intermediate |

This approach ensures regioselective formation of the pyrazole ring, which is crucial for subsequent functionalization.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 4-position of the pyrazole ring is introduced via selective chlorination or chloromethylation methods. A documented method involves passing chlorine gas through a solution of the pyrazole compound at room temperature, resulting in substitution of a hydrogen atom with chlorine. This halogenation step is critical for enabling further nucleophilic substitutions or coupling reactions.

| Chlorination Method | Conditions | Notes |

|---|---|---|

| Chlorine gas bubbling | Room temperature, solution phase | Direct chlorination of pyrazole (R3 = H to R3 = Cl) |

Alternatively, chloromethylation can be achieved by reacting the pyrazole intermediate with chloromethylating agents under controlled conditions, although specific protocols for this exact compound are less documented.

Pyridine Coupling and N-Alkylation

The pyridine ring is coupled to the pyrazole core typically via palladium-catalyzed cross-coupling reactions such as Suzuki coupling. In recent studies, N-alkylation of pyrazole boronic esters with alkyl halides followed by Suzuki coupling with bromopyridine derivatives has been successfully employed to generate pyrazolyl-pyridine compounds.

| Step | Reagents and Conditions | Yield and Remarks |

|---|---|---|

| N-alkylation of pyrazole boronic ester | Alkyl halide (e.g., cyclopentylmethyl methanesulfonate), base, solvent | ~75% yield |

| Suzuki coupling | Bromopyridine derivative, Pd catalyst, base, solvent | 53%-65% yield for intermediates |

| Final functionalization | Installation of chloromethyl group if not already present | Chlorination or substitution step |

This route allows for modular synthesis, enabling variation of substituents on both pyrazole and pyridine rings.

Representative Synthetic Scheme Summary

| Step Number | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring synthesis | β-Diketone + hydrazine hydrochloride, reflux in ethanol | Moderate | Formation of pyrazole intermediate |

| 2 | N-Alkylation of pyrazole | Alkyl halide (e.g., isobutyl chloride), base | ~75 | Introduces isobutyl group |

| 3 | Chlorination/Chloromethylation | Chlorine gas bubbling or chloromethylating agent | Variable | Installs chloromethyl group |

| 4 | Suzuki coupling with bromopyridine derivative | Pd catalyst, base, solvent | 53-65 | Forms pyrazolyl-pyridine core |

Research Findings and Yields

- The chlorination step using chlorine gas provides a direct and efficient method for installing the chloromethyl group with controlled reaction conditions at room temperature.

- N-alkylation and Suzuki coupling steps afford moderate to good yields (53%-75%) depending on the substrates and catalysts used.

- Overall synthetic routes from commercially available starting materials typically require 4-5 steps, with cumulative yields ranging from 7% to 18% for complex pyrazolyl-pyridine derivatives.

- Catalytic solvent-free protocols can improve reaction efficiency and environmental footprint, though adaptation to chloromethyl derivatives requires further study.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for 4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine?

Methodological Answer: The compound can be synthesized via multi-step reactions involving coupling of pyridine and pyrazole derivatives. A representative method includes:

- Step 1: Reacting a halogenated pyridine precursor (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) with isobutylamine in the presence of a base (e.g., cesium carbonate) and a copper catalyst (e.g., CuBr) to introduce the isobutyl group .

- Step 2: Chloromethylation using reagents like chloromethyl methyl sulfide under controlled conditions to avoid over-substitution.

- Purification: Column chromatography with gradients of ethyl acetate/hexane (0–100%) is typically employed to isolate the product .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: and NMR are critical for confirming substituent positions. For example, pyridine protons typically resonate at δ 8.5–9.0 ppm, while the isobutyl group shows signals near δ 1.0–2.5 ppm .

- HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 264.0845 for CHClN) .

- X-ray Crystallography: SHELXL is used for structure refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction: After synthesis, the crude product is partitioned between dichloromethane and dilute HCl to remove unreacted amines or acidic byproducts .

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities. For non-polar impurities, silica gel chromatography with ethyl acetate/hexane gradients is preferred .

Advanced Research Questions

Q. How do reaction conditions influence substitution patterns in related pyridine derivatives?

Methodological Answer:

- Nitration Studies: Nitration of 4-(4-chlorophenyl)pyridine with HNO/HSO introduces nitro groups at the meta position relative to chlorine. Temperature control (0–5°C) prevents di-nitration .

- Steric Effects: Bulky substituents (e.g., isobutyl) on the pyrazole ring can hinder electrophilic substitution on the pyridine moiety. Kinetic studies using NMR monitoring are recommended to optimize reaction time .

Q. How can structure-activity relationships (SAR) be analyzed for antimicrobial properties?

Methodological Answer:

- Bioassay Design: Test derivatives with varied substituents (e.g., halogen, methyl, methoxy) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) assays are performed in triplicate .

- Computational Modeling: Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity. Pyridine’s electron-withdrawing effect enhances membrane penetration .

Q. How to resolve discrepancies in solubility and stability data during formulation studies?

Methodological Answer:

- Solubility Profiling: Use shake-flask method in buffers (pH 1–7.4) and DMSO. For low solubility (<1 mg/mL), consider co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) .

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites (e.g., chloromethyl group). LC-MS tracks degradation products, guiding structural modifications (e.g., replacing Cl with CF) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data for pyridine-pyrazole hybrids?

Methodological Answer:

- Twinned Data Refinement: For SHELXL-refined structures with high R values (>5%), use TWIN/BASF commands to model twinning. Validate with R and CC metrics .

- Disorder Modeling: Partially occupied solvent molecules (e.g., water in ) are excluded from hydrogen-bonding analysis to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.